1.7-Log-Unit Lipophilicity Advantage Over the 4-Methylbenzoate Analog
5-Ethyl-2-methylphenyl 4-bromobenzoate exhibits a substantially higher calculated lipophilicity (LogP 5.87) compared to its direct non-brominated analog 5-ethyl-2-methylphenyl 4-methylbenzoate (LogP 4.188) [1][2]. The ΔLogP of +1.68 translates to an approximately 48-fold increase in octanol–water partition coefficient, which can critically influence membrane permeability, metabolic stability, and formulation behavior in both biological and environmental applications.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 5.87 (ACD/LogP prediction, Chem-Space) |
| Comparator Or Baseline | 5-Ethyl-2-methylphenyl 4-methylbenzoate (CAS 723759-11-3): LogP 4.188 (ZINC15 database) |
| Quantified Difference | ΔLogP = +1.68 (~48-fold greater octanol partitioning for the bromo compound) |
| Conditions | In silico prediction; Chem-Space value derived from ACD/Labs Percepta Platform; ZINC15 value from analogous cheminformatics prediction pipeline |
Why This Matters
Procurement of the bromo compound over the methyl analog is essential when target compound lipophilicity must exceed LogP ~5 for adequate membrane partitioning or when specific logP windows are required in lead optimization campaigns.
- [1] Chem-Space. "5-ethyl-2-methylphenyl 4-bromobenzoate | MFCD04151268." Chem-Space Compound Page. View Source
- [2] ZINC15 Database. "5-ethyl-2-methylphenyl 4-methylbenzoate (ZINC000013607879)." ZINC15 Substance Record. View Source
